Caerin-3.3
Description
Caerin-3.3 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Australian tree frog Litoria caerulea. It belongs to the Caerin family, which is characterized by α-helical structures, amphipathic properties, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . The peptide typically consists of 25–30 amino acid residues, with a conserved motif that facilitates membrane interaction and disruption. This compound exhibits potent activity against Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli, while demonstrating low hemolytic activity toward mammalian cells, making it a promising candidate for therapeutic development .
Structural studies reveal that this compound adopts an α-helical conformation in membrane-mimetic environments, enabling pore formation and lysis of microbial membranes. Its mechanism also involves intracellular targets, such as inhibition of viral replication, distinguishing it from purely membranolytic AMPs .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLWEKIKEKANELVSGIVEGVK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Caerin-3.3 shares functional and structural similarities with other AMPs, including Caerin-1.1, Maculatin-1.1, and Pexiganan.
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility :
- This compound and Caerin-1.1 both utilize α-helical structures for membrane disruption but differ in their C-terminal regions. This compound’s glycine-rich tail enhances flexibility, improving penetration into biofilms compared to Caerin-1.1 .
- Maculatin-1.1’s shorter length and flexible mid-region limit its spectrum to Gram-positive pathogens, whereas this compound’s extended helix broadens its efficacy .
Hemolytic Activity :
- This compound demonstrates superior selectivity (>200 μM HC50) over Maculatin-1.1 (80 μM HC50), attributed to reduced hydrophobic interactions with mammalian membranes .
- Pexiganan, a clinical-stage synthetic AMP, exhibits minimal hemolysis (>500 μM HC50) due to engineered charge distribution, though it lacks this compound’s antiviral activity .
Antiviral Mechanisms :
- This compound uniquely inhibits herpes simplex virus (HSV-1) by blocking viral entry and replication, a feature absent in Maculatin-1.1 and Pexiganan .
Stability and Toxicity :
- This compound shows higher protease resistance than Caerin-1.1, likely due to its C-terminal modifications. However, Pexiganan’s synthetic backbone grants it greater metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
